2-[Bis(2-chloroethyl)amino]ethyl dodecanoate
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Overview
Description
2-[Bis(2-chloroethyl)amino]ethyl dodecanoate is a chemical compound that belongs to the class of alkylating agents These compounds are known for their ability to introduce alkyl groups into biologically active molecules, thereby altering their function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-chloroethyl)amino]ethyl dodecanoate typically involves the reaction of bis(2-chloroethyl)amine with dodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2-chloroethyl)amino]ethyl dodecanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as sodium hydroxide or ammonia.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines.
Scientific Research Applications
2-[Bis(2-chloroethyl)amino]ethyl dodecanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce alkyl groups into molecules.
Biology: Studied for its potential effects on biological systems, including its ability to modify DNA and proteins.
Medicine: Investigated for its potential use as an antineoplastic agent due to its alkylating properties.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[Bis(2-chloroethyl)amino]ethyl dodecanoate involves the formation of covalent bonds with nucleophilic sites in biological molecules. This can lead to the cross-linking of DNA strands, thereby inhibiting DNA replication and transcription. The compound targets various molecular pathways, including those involved in cell division and apoptosis.
Comparison with Similar Compounds
2-[Bis(2-chloroethyl)amino]ethyl dodecanoate can be compared with other similar compounds, such as:
Bis(2-chloroethyl)amine: A related compound with similar alkylating properties.
Nitrogen mustards: A class of alkylating agents used in chemotherapy.
Ethylbis(2-chloroethyl)amine: Another alkylating agent with similar chemical structure and properties.
Properties
CAS No. |
65034-17-5 |
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Molecular Formula |
C18H35Cl2NO2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)amino]ethyl dodecanoate |
InChI |
InChI=1S/C18H35Cl2NO2/c1-2-3-4-5-6-7-8-9-10-11-18(22)23-17-16-21(14-12-19)15-13-20/h2-17H2,1H3 |
InChI Key |
RHXBCBIMSPFFTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCN(CCCl)CCCl |
Origin of Product |
United States |
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